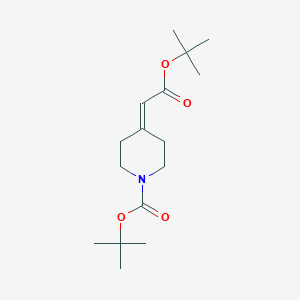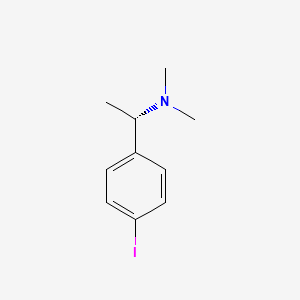
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is a chiral compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium thiolate (NaSR) or amines (RNH2) in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of thiophenyl or aminophenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated products.
Aplicaciones Científicas De Investigación
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways related to neurological function.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Iodophenyl)-N,N-dimethylethanamine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(4-Bromophenyl)-N,N-dimethylethanamine: A bromine-substituted analog with different reactivity.
1-(4-Fluorophenyl)-N,N-dimethylethanamine: A fluorine-substituted analog with distinct electronic properties.
Uniqueness
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for radiolabeling. Its chiral nature also allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H14IN |
|---|---|
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
(1S)-1-(4-iodophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1 |
Clave InChI |
KFYSUXMQFPVIDX-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)I)N(C)C |
SMILES canónico |
CC(C1=CC=C(C=C1)I)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)

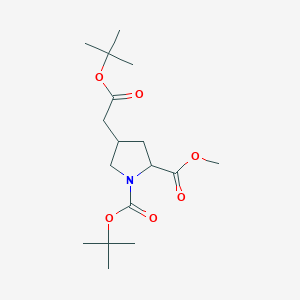
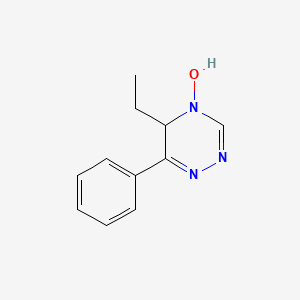
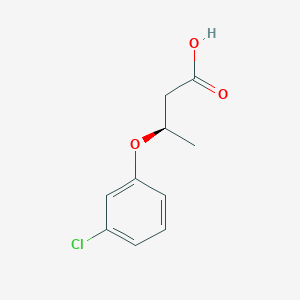

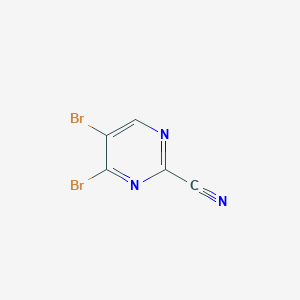
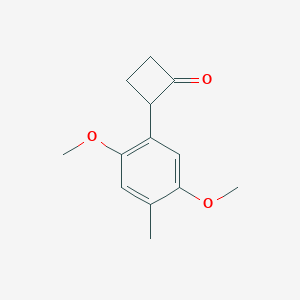
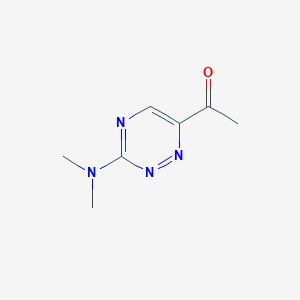
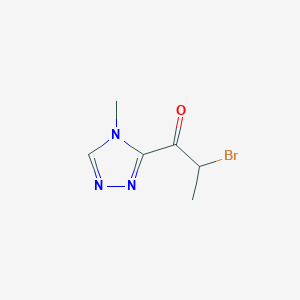
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
